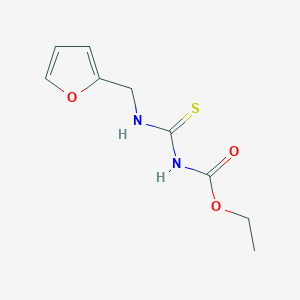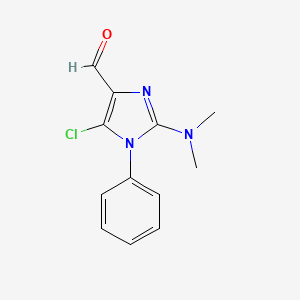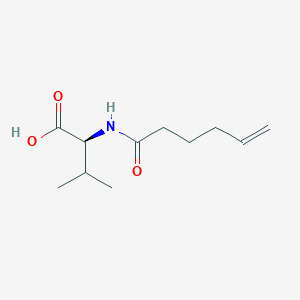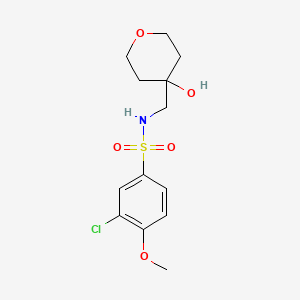
ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate is a carbamate compound . Carbamates are ester compounds of carbamic acid . Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid . It occurs at low levels in many fermented foods and beverages .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .
Molecular Structure Analysis
The molecular structure of carbamates can be analyzed using X-ray crystallography . The asymmetric unit comprises two independent cations, two chloride anions, and crystal water .
Chemical Reactions Analysis
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Physical And Chemical Properties Analysis
Carbamates are thioesters and esters, which are derived from aminocarboxylic acid . They are widely used in the environment and are easier to decompose and have less durability compared to other pesticides .
Mechanism of Action
Safety and Hazards
Future Directions
Efforts are being made to reduce the levels of ethyl carbamate in food and beverages . Various preventing methods are developed and used in some cases at an industrial scale to lower ethyl carbamate levels in food . These include adapted and optimized practices in all steps of the chain of foods’ (or beverages’) production and the abatement of ethyl carbamate precursors by adapted enzymatic, physical chemical, or chemical methods according to the natures of raw materials and conditions of their production processes .
properties
IUPAC Name |
ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-13-9(12)11-8(15)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H2,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYSTNRIUKPCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)
![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)



![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)




![1-(6-{[2-(cyclopentylamino)-2-oxoethyl]thio}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2667988.png)